3-chloro-N-{3-[(4-methylbenzyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, making it a versatile scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone under acidic conditions to form the quinoxaline ring.
Introduction of the Sulfonamide Group: The quinoxaline derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to quinoxaline N-oxide.
Scientific Research Applications
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antimicrobial agents due to its sulfonamide group.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers and materials for electronic applications.
Pharmacology: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoxaline core can interact with DNA and proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Chlorinated Aromatics: Compounds with chlorine atoms on aromatic rings, used in various chemical applications.
Uniqueness
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE is unique due to its combination of a quinoxaline core, sulfonamide group, and chlorinated aromatic ring. This combination provides a versatile scaffold for drug design and various chemical applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H19ClN4O2S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-chloro-N-[3-[(4-methylphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-15-9-11-16(12-10-15)14-24-21-22(26-20-8-3-2-7-19(20)25-21)27-30(28,29)18-6-4-5-17(23)13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
AWVXZLBYCABCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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